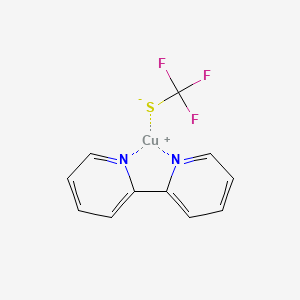
(2,2'-bipyridine)Cu(SCF3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-bipyridine)Cu(SCF3) is a copper complex where the copper ion is coordinated with 2,2’-bipyridine and a trifluoromethylthiolate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-bipyridine)Cu(SCF3) typically involves the reaction of copper salts with 2,2’-bipyridine and a trifluoromethylthiolate source. One common method is to react copper(I) chloride with 2,2’-bipyridine in the presence of a trifluoromethylthiolate reagent under inert conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the air-sensitive and moisture-sensitive nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-bipyridine)Cu(SCF3) can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can be reduced, affecting the copper ion’s oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,2’-bipyridine)Cu(SCF3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often require the presence of other ligands or nucleophiles in an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) species with different ligands .
Aplicaciones Científicas De Investigación
(2,2’-bipyridine)Cu(SCF3) has several scientific research applications:
Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as conductive polymers and coordination polymers.
Biological Studies: Researchers are exploring its potential as a metallodrug due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of (2,2’-bipyridine)Cu(SCF3) involves the coordination of the copper ion with the 2,2’-bipyridine and trifluoromethylthiolate ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-bipyridine)Cu(CF3): Similar in structure but with a trifluoromethyl ligand instead of trifluoromethylthiolate.
(2,2’-bipyridine)CuCl: Contains a chloride ligand instead of trifluoromethylthiolate.
Uniqueness
(2,2’-bipyridine)Cu(SCF3) is unique due to the presence of the trifluoromethylthiolate ligand, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and material science research .
Propiedades
Fórmula molecular |
C11H8CuF3N2S |
|---|---|
Peso molecular |
320.80 g/mol |
Nombre IUPAC |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
Clave InChI |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



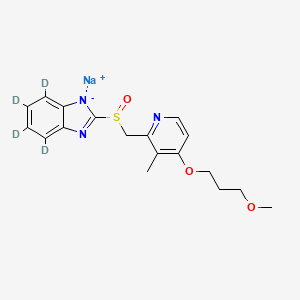
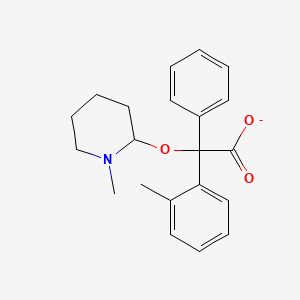
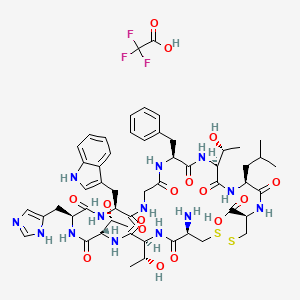


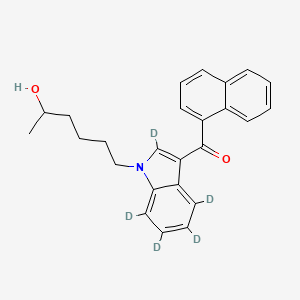

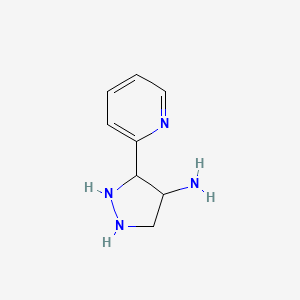
![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
